rac-Propoxyphene-D5

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

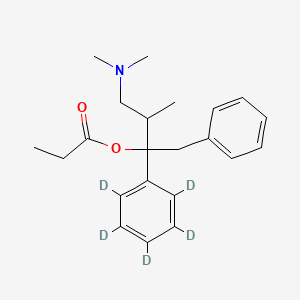

2D Structure

3D Structure

属性

IUPAC Name |

[4-(dimethylamino)-3-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutan-2-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/i7D,10D,11D,14D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMALTXPSGQGBX-WVDYZBLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC2=CC=CC=C2)(C(C)CN(C)C)OC(=O)CC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136765-49-6 | |

| Record name | 136765-49-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is rac-Propoxyphene-D5 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of rac-Propoxyphene-D5, a critical tool in modern analytical research. This document details its chemical properties, primary applications, and the methodologies for its use, with a focus on quantitative analysis and experimental protocols.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled form of propoxyphene, an opioid analgesic. The "rac" prefix indicates that it is a racemic mixture, containing both stereoisomers of the molecule. The "-D5" suffix signifies that five hydrogen atoms in the phenyl group of the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry.

The primary use of this compound in research is as an internal standard in analytical and forensic toxicology to accurately quantify propoxyphene and its primary metabolite, norpropoxyphene, in biological matrices such as blood, plasma, urine, and tissue.[1][2] Its physical and chemical properties are nearly identical to the unlabeled analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variations in extraction efficiency and instrument response.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₄D₅NO₂ | |

| Molecular Weight | 344.50 g/mol | |

| CAS Number | 136765-49-6 | |

| Appearance | Provided as a solution, typically in acetonitrile or methanol | [3][4][5] |

| Storage Temperature | 2-8°C | [2] |

Metabolic Pathway of Propoxyphene

The major metabolic pathway of propoxyphene is N-demethylation to its active metabolite, norpropoxyphene, primarily mediated by the cytochrome P450 enzyme CYP3A4.[6][7][8] Understanding this pathway is crucial for interpreting analytical results, as the presence and concentration of norpropoxyphene are key indicators of propoxyphene ingestion.[9]

Caption: Major metabolic pathway of propoxyphene.

Analytical Methodologies

This compound is predominantly used in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the sensitive and specific quantification of propoxyphene.

LC-MS/MS Analysis

LC-MS/MS is a highly sensitive and specific method for the analysis of propoxyphene in biological matrices. A typical workflow is outlined below.

Caption: General workflow for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS Analysis of Propoxyphene in Urine

This protocol is a representative example and may require optimization for specific instrumentation and laboratory conditions.

1. Sample Preparation:

-

To 1 mL of urine sample, add a known concentration of this compound internal standard solution.

-

Perform a solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analyte.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the analyte and internal standard from the cartridge with a suitable elution solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase.

2. LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is commonly used.[10]

-

Mobile Phase: A gradient elution with two solvents is typical:

-

Flow Rate: A flow rate of 0.4 mL/min is often employed.[10]

-

Injection Volume: 5-10 µL.

3. MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

Mass Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. Representative transitions are listed in the table below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Propoxyphene | 340.2 | 266.2 |

| Norpropoxyphene | 326.2 | 115.1 |

| This compound | 345.2 | 271.2 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

GC-MS Analysis

GC-MS is another robust technique for propoxyphene analysis, often requiring derivatization to improve the chromatographic properties of the analytes.

Experimental Protocol: GC-MS Analysis of Propoxyphene in Blood

1. Sample Preparation:

-

To 1 mL of blood, add a known concentration of this compound internal standard.

-

Perform a liquid-liquid extraction (LLE) with an organic solvent (e.g., n-butyl chloride) at an alkaline pH.

-

Separate the organic layer and evaporate it to dryness.

-

Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate).

2. GC Conditions:

-

Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 100°C and ramping up to 300°C.

-

Carrier Gas: Helium at a constant flow rate.

3. MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Monitoring Mode: Selected Ion Monitoring (SIM).

-

Selected Ions: Specific ions characteristic of propoxyphene and its D5-labeled internal standard are monitored for quantification.

Data Presentation and Interpretation

The use of this compound allows for the construction of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This ratiometric approach corrects for variations in sample processing and instrument performance, leading to highly accurate and precise quantification.

Conclusion

This compound is an indispensable tool for researchers and professionals in the fields of analytical chemistry, toxicology, and drug development. Its use as an internal standard in mass spectrometric methods ensures the reliability and accuracy of quantitative data for propoxyphene and its metabolites. The detailed methodologies provided in this guide serve as a foundation for the development and implementation of robust analytical assays.

References

- 1. unitedchem.com [unitedchem.com]

- 2. (±)-Propoxyphene-D5 100ug/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 136765-49-6 [sigmaaldrich.com]

- 3. This compound 1.0 mg/ml in Acetonitrile [lgcstandards.com]

- 4. This compound 1.0 mg/ml in Acetonitrile [lgcstandards.com]

- 5. This compound 0.1 mg/ml in Acetonitrile [lgcstandards.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. PROPOXYPHENE SCREEN WITH GC-MS CONFIRMATION, URINE - NorDx Test Catalog [nordx.testcatalog.org]

- 10. LC/MS/MS Analysis of Propoxyphene from urine using Strata-X-Drug B on a Kinetex C18 2.6µm, 50x2.1mm | Phenomenex [phenomenex.com]

A Comprehensive Technical Guide to the Synthesis and Isotopic Labeling of rac-Propoxyphene-D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for rac-Propoxyphene-D5, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of propoxyphene. Due to the proprietary nature of commercial production, a publicly available, detailed experimental protocol for the synthesis of this compound is limited. Therefore, this document outlines a chemically sound, representative synthetic route based on established organic chemistry principles and published syntheses of the unlabeled parent compound.

The five deuterium atoms are incorporated into one of the phenyl rings, a common strategy for creating stable, isotopically labeled internal standards for mass spectrometry-based bioanalysis.

Synthetic Pathway Overview

The synthesis of this compound can be envisioned as a multi-step process commencing with a deuterated starting material, Benzene-D6, to introduce the isotopic labels at the outset. The subsequent steps follow a known route to the core structure of propoxyphene. The key intermediate is the deuterated tertiary amino alcohol, rac-1,2-diphenyl(D5)-3-methyl-4-dimethylamino-2-butanol, which is then esterified to yield the final product.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are representative and may require optimization for specific laboratory conditions.

Step 1: Synthesis of Propiophenone-D5 (Friedel-Crafts Acylation)

This initial step involves the acylation of Benzene-D6 with propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.

-

Materials:

-

Benzene-D6 (C6D6)

-

Propionyl chloride (CH3CH2COCl)

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure:

-

To a cooled (0 °C) suspension of anhydrous aluminum chloride in anhydrous dichloromethane, add propionyl chloride dropwise with stirring under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, add Benzene-D6 dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice, followed by the addition of concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Propiophenone-D5.

-

Purify the product by vacuum distillation or column chromatography.

-

Step 2: Synthesis of the Mannich Base (rac-2-(dimethylamino)-1-phenyl(D5)-propan-1-one)

This step involves a Mannich reaction of Propiophenone-D5 with formaldehyde and dimethylamine hydrochloride.

-

Materials:

-

Propiophenone-D5

-

Paraformaldehyde

-

Dimethylamine hydrochloride

-

Ethanol

-

Concentrated hydrochloric acid

-

-

Procedure:

-

In a round-bottom flask, combine Propiophenone-D5, paraformaldehyde, and dimethylamine hydrochloride in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove unreacted starting material.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to precipitate the free Mannich base.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the aminoketone.

-

Step 3: Synthesis of the rac-Amino Alcohol-D5 (Grignard Reaction)

The aminoketone is reacted with a Grignard reagent, benzylmagnesium chloride, to form the tertiary amino alcohol.

-

Materials:

-

Mannich Base (from Step 2)

-

Benzylmagnesium chloride (in a suitable ether solvent)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

-

Procedure:

-

Dissolve the Mannich base in an anhydrous ether solvent under an inert atmosphere.

-

Cool the solution to 0 °C and add the benzylmagnesium chloride solution dropwise with vigorous stirring.

-

After the addition, allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

The resulting racemic amino alcohol can be purified by crystallization.

-

Step 4: Synthesis of this compound (Esterification)

The final step is the esterification of the tertiary amino alcohol with propionic anhydride.

-

Materials:

-

rac-Amino Alcohol-D5 (from Step 3)

-

Propionic anhydride

-

Pyridine (optional, as a catalyst and solvent)

-

-

Procedure:

-

Dissolve the rac-Amino Alcohol-D5 in an excess of propionic anhydride (which can also serve as the solvent). Alternatively, pyridine can be used as a solvent.

-

Heat the mixture at a moderate temperature (e.g., 70-80 °C) for several hours.[1]

-

Monitor the reaction for the disappearance of the starting alcohol.

-

After completion, cool the mixture and quench with water to hydrolyze the excess anhydride.

-

Basify the solution and extract the this compound with an organic solvent.

-

Wash, dry, and concentrate the organic extracts.

-

The final product can be purified by column chromatography or crystallization of a suitable salt (e.g., hydrochloride).

-

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound. Actual yields and purity would be determined empirically.

| Step | Product | Starting Material (molar eq.) | Reagents | Solvent | Yield (%) | Purity (%) | Isotopic Enrichment (%) |

| 1. Friedel-Crafts Acylation | Propiophenone-D5 | Benzene-D6 (1.0) | Propionyl chloride, AlCl3 | Dichloromethane | 75-85 | >95 | >99 |

| 2. Mannich Reaction | Aminoketone-D5 | Propiophenone-D5 (1.0) | Paraformaldehyde, Dimethylamine HCl | Ethanol | 60-70 | >95 | >99 |

| 3. Grignard Reaction | rac-Amino Alcohol-D5 | Aminoketone-D5 (1.0) | Benzylmagnesium chloride | THF / Diethyl Ether | 65-75 | >98 | >99 |

| 4. Esterification | This compound | rac-Amino Alcohol-D5 (1.0) | Propionic anhydride | (Neat) or Pyridine | 85-95 | >99 | >99 |

Experimental Workflow and Logical Relationships

The overall experimental workflow involves a sequence of synthesis, purification, and analysis steps.

Caption: General experimental workflow for synthesis and purification.

The logical relationship for the selection of the starting material is based on the desired location of the isotopic labels.

Caption: Rationale for the choice of deuterated starting material.

References

An In-depth Technical Guide to the Chemical and Physical Properties of rac-Propoxyphene-D5

This technical guide provides a comprehensive overview of the chemical and physical properties of rac-Propoxyphene-D5, a deuterated analog of the opioid analgesic propoxyphene. Intended for researchers, scientists, and professionals in drug development, this document compiles available data on its physicochemical characteristics, discusses the impact of deuteration, outlines relevant experimental methodologies, and illustrates its primary signaling pathway.

Chemical and Physical Properties

This compound is a synthetic opioid analgesic that is structurally similar to methadone. The "rac-" prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers. The "-D5" suffix signifies that five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. This isotopic labeling makes it a valuable internal standard for quantitative analysis of propoxyphene and its metabolites by mass spectrometry.

General Properties

| Property | Value | Source |

| Chemical Name | [4-(dimethylamino)-3-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutan-2-yl] propanoate | [1] |

| Synonyms | This compound, (±)-Propoxyphene-D5 | [2][3] |

| CAS Number | 136765-49-6 | [2][3] |

| Molecular Formula | C₂₂D₅H₂₄NO₂ | [2][3] |

| Molecular Weight | 344.50 g/mol | [2][3] |

| Appearance | Typically supplied as a colorless liquid solution in methanol or acetonitrile | [1][3] |

Physicochemical Data

| Property | Value (for non-deuterated Propoxyphene) | Expected Effect of Deuteration | Source |

| Melting Point | Crystals from petroleum ether. The hydrochloride salt melts in the range of 158-165 °C. | Deuteration can cause a slight change (increase or decrease) in the melting point. For example, deuterated flurbiprofen showed a lower melting point, while deuterated benzene has a higher melting point than their respective non-deuterated forms.[4] | [5] |

| Boiling Point | Not available | Likely to be slightly higher than the non-deuterated form due to the increased molecular weight. | |

| Solubility | Propoxyphene hydrochloride is soluble in water, alcohol, acetone, and chloroform, and practically insoluble in benzene and ether. | Deuteration can alter solubility. For instance, the solubility of deuterated flurbiprofen increased by two-fold compared to its parent compound.[4] | [5] |

| pKa | 9.06 (for the basic nitrogen) | Deuteration can slightly increase the basicity of amines.[6] | [5] |

| Optical Rotation | Specific optical rotation of the dextro-isomer hydrochloride: +59.8° at 25°C/D (in water) | Unlikely to be significantly affected by deuteration of the phenyl ring. | [5] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, standard methodologies for determining key physicochemical properties are described below.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[7][8][9][10]

Methodology:

-

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or a Thiele tube) along with a calibrated thermometer.[7]

-

The sample is heated at a controlled rate.

-

The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.[8] A narrow melting range is indicative of a pure compound.[7]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[11][12]

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a flask.

-

The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[11]

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the solute in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[13]

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the absence of signals in the aromatic region corresponding to the deuterated phenyl ring. ¹³C NMR would show the carbon signals of the deuterated ring, and ²H (Deuterium) NMR would confirm the presence and location of the deuterium atoms.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The deuterated compound will have a molecular ion peak that is 5 mass units higher than its non-deuterated counterpart.[14][15]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit C-D stretching vibrations at a lower frequency (around 2280 cm⁻¹) compared to the C-H stretching vibrations of the non-deuterated compound.[4]

Signaling Pathway and Mechanism of Action

Propoxyphene, including its deuterated form, is an opioid analgesic that exerts its effects primarily through the activation of mu-opioid receptors in the central nervous system.[8][16] The binding of propoxyphene to these G-protein coupled receptors initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the perception of pain.

Caption: Signaling pathway of this compound via mu-opioid receptor activation.

Experimental Workflow for Quantification

This compound is most commonly used as an internal standard in the quantification of propoxyphene in biological matrices. A typical workflow for such an analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is outlined below.

Caption: A typical experimental workflow for the quantification of propoxyphene using this compound as an internal standard.

Conclusion

This compound serves as an indispensable tool in the analytical and forensic toxicology fields for the accurate quantification of propoxyphene. While specific physicochemical data for the pure deuterated compound is limited, an understanding of the properties of the non-deuterated analog and the known effects of isotopic labeling provides a strong basis for its application. The established mechanism of action through opioid receptors remains a key area of study for understanding its pharmacological effects. The experimental protocols and workflows described herein provide a foundation for researchers working with this and similar deuterated compounds.

References

- 1. This compound 1.0 mg/ml in Acetonitrile [lgcstandards.com]

- 2. (±)-Propoxyphene-D5 solution 100 μg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant® | 136765-49-6 [sigmaaldrich.com]

- 3. (±)Propoxyphene-D5 (1.0 mg/ml) in Methanol [lgcstandards.com]

- 4. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 1.0 mg/ml in Acetonitrile [lgcstandards.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. who.int [who.int]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 14. Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound 0.1 mg/ml in Acetonitrile [lgcstandards.com]

Mass Spectral Characterization of rac-Propoxyphene-D5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectral characterization of racemic Propoxyphene-D5, a deuterated internal standard crucial for the accurate quantification of propoxyphene in various biological matrices. This document outlines key mass spectral data, detailed experimental protocols, and a visual representation of the fragmentation pathway to aid in method development and data interpretation.

Introduction

rac-Propoxyphene-D5 is a stable isotope-labeled version of propoxyphene, a synthetic opioid analgesic. The inclusion of five deuterium atoms on the phenyl ring results in a predictable mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its use minimizes variability arising from sample preparation and instrumental analysis, ensuring higher accuracy and precision in toxicological and pharmacokinetic studies.

Mass Spectral Data

The mass spectral characteristics of this compound are essential for its identification and quantification. The following tables summarize the key quantitative data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS analysis of this compound, typically employing electron ionization (EI), results in a characteristic fragmentation pattern. While the molecular ion ([M]⁺•) at m/z 344.5 is often of low abundance, several key fragment ions are consistently observed.

| Ion Description | m/z | Relative Intensity |

| Fragment Ion | 63 | Data not available |

| Fragment Ion | 120 | Data not available |

| Fragment Ion | 213 | Data not available |

| Fragment Ion | 255 | Data not available |

| Fragment Ion | 270 | Data not available |

| Note: While specific relative intensity data is not publicly available, the listed ions are characteristic fragments observed in the GC-MS analysis of Propoxyphene-D5. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data

LC-MS/MS provides high selectivity and sensitivity for the analysis of this compound. Using electrospray ionization (ESI) in positive mode, a precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented to produce characteristic product ions.

| Parameter | Value |

| Precursor Ion (Q1) | 345.3 |

| Product Ion (Q3) | 63.1 |

| Collision Energy (CE) | Optimized for specific instrumentation |

| Note: The precursor ion for Propoxyphene-D5 is expected at m/z 345.3. A common product ion for the non-deuterated propoxyphene is m/z 58.0; for the D5 variant, a corresponding product ion at m/z 63.1 is anticipated due to the deuterium labeling on the phenyl ring which is not part of this fragment. |

Fragmentation Pathway

The fragmentation of this compound under electron ionization is a complex process involving several characteristic bond cleavages. The proposed fragmentation pathway is illustrated below. The initial ionization event leads to the formation of the molecular ion, which then undergoes a series of fragmentation steps to yield the observed product ions.

Experimental Protocols

The following are generalized experimental protocols for the analysis of this compound by GC-MS and LC-MS/MS. These should be optimized for specific instrumentation and matrix requirements.

Sample Preparation (General)

-

Internal Standard Spiking: Add a known concentration of this compound solution to the biological sample (e.g., urine, blood, plasma).

-

Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the matrix.

-

LLE: Use a suitable organic solvent (e.g., ethyl acetate) at an appropriate pH.

-

SPE: Utilize a cation exchange or reversed-phase cartridge.

-

-

Evaporation and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the chromatographic system.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 300 °C.

-

Mass Spectrometer: Agilent 5973 or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 63, 120, 213, 255, 270).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

-

Liquid Chromatograph: Shimadzu, Sciex, or equivalent HPLC or UPLC system.

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from high aqueous to high organic content.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Experimental Workflow

The general workflow for the quantitative analysis of propoxyphene using this compound as an internal standard is depicted below.

Conclusion

This technical guide provides a foundational understanding of the mass spectral characterization of this compound. The presented data and protocols are intended to assist researchers and scientists in developing and validating robust analytical methods for the quantification of propoxyphene. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reliable results.

Understanding the Racemic Nature of rac-Propoxyphene-D5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-Propoxyphene-D5 is the deuterated analog of racemic propoxyphene, a synthetic opioid analgesic. The "rac-" prefix indicates that it is a racemic mixture, meaning it contains equal amounts of two enantiomers—mirror-image stereoisomers—that are not superimposable. The "-D5" signifies that five hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling makes this compound a valuable tool in analytical and metabolic studies, often used as an internal standard for quantitative analysis of propoxyphene in biological matrices.

Understanding the racemic nature of this compound is critical for researchers and drug developers, as the individual enantiomers of propoxyphene exhibit markedly different pharmacological properties. This guide provides an in-depth technical overview of the stereochemistry, pharmacology, and analytical considerations of this compound.

Stereochemistry of Propoxyphene

Propoxyphene has two chiral centers, which gives rise to four possible stereoisomers: α-dextropropoxyphene, α-levopropoxyphene, β-dextropropoxyphene, and β-levopropoxyphene.[1][2][3] The α- and β- forms are diastereomers. The racemic mixture of clinical significance, and the subject of this guide, is composed of the α-enantiomers.

-

α-dextropropoxyphene ((+)-propoxyphene): The (2S,3R)-isomer.

-

α-levopropoxyphene ((-)-propoxyphene): The (2R,3S)-isomer.

The deuteration in this compound is typically on one of the phenyl rings and does not alter the fundamental stereochemical relationship between the enantiomers.

Distinct Pharmacological Profiles of Propoxyphene Enantiomers

The pharmacological activity of propoxyphene is stereospecific. The analgesic effects are attributed almost exclusively to the dextro-isomer, while the levo-isomer possesses antitussive (cough suppressant) properties with minimal analgesic activity.[1][4][5][6] This significant difference in the biological activity of the enantiomers underscores the importance of chiral separation and analysis in both clinical and research settings.

| Enantiomer | Primary Pharmacological Activity | Analgesic Potency | Notes |

| α-dextropropoxyphene | Opioid Agonist | Yes | Responsible for the primary pain-relieving effects of propoxyphene.[7] It has been marketed as an analgesic under trade names like Darvon. |

| α-levopropoxyphene | Antitussive | Minimal to None | Lacks significant analgesic properties but is an effective cough suppressant.[1][5][6] It was marketed under the trade name Novrad (Darvon spelled backward). |

Experimental Protocol: Chiral Separation of Propoxyphene Enantiomers by High-Performance Liquid Chromatography (HPLC)

The separation and quantification of the individual enantiomers of propoxyphene are crucial for pharmacological studies and quality control. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose. The following is a representative protocol based on established methods for chiral separation.

Objective: To resolve and quantify the α-dextropropoxyphene and α-levopropoxyphene enantiomers from a racemic mixture.

Materials and Reagents:

-

This compound standard

-

HPLC-grade acetonitrile, methanol, and isopropanol

-

Volatile buffer, e.g., ammonium acetate or triethylamine acetate

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based like cellulose or amylose derivatives)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS).

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.

-

Mobile Phase Preparation: A typical mobile phase for chiral separation of basic compounds like propoxyphene on a polysaccharide-based CSP would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., ethanol or isopropanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact composition should be optimized for the specific column used.

-

Chromatographic Conditions:

-

Column: Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD).

-

Mobile Phase: Isocratic elution with a pre-determined mixture of solvents.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Detection: UV absorbance at a suitable wavelength (e.g., 254 nm) or mass spectrometry for higher sensitivity and specificity, particularly for the deuterated analog.

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the prepared standards and samples onto the HPLC system.

-

Record the chromatograms. The two enantiomers should appear as two distinct, well-resolved peaks.

-

Identify the peaks corresponding to dextropropoxyphene and levopropoxyphene based on the elution order determined by running individual enantiomer standards, if available.

-

Quantify the amount of each enantiomer in the samples by comparing their peak areas to the calibration curve.

-

Conclusion

The term this compound refers to a 1:1 mixture of its dextro- and levo-enantiomers, with the deuterium labeling serving as a tool for analytical purposes. The profound differences in the pharmacological activities of these enantiomers—analgesia from the dextro-isomer and antitussive effects from the levo-isomer—necessitate a thorough understanding and careful consideration of its racemic nature in any research or drug development context. The use of chiral separation techniques, such as HPLC, is essential for accurately studying and quantifying the individual stereoisomers of this compound. This guide provides a foundational understanding for professionals working with this compound, emphasizing the critical interplay between stereochemistry and biological function.

References

- 1. Propoxyphene – Chiralpedia [chiralpedia.com]

- 2. Separation and characterization of standard propoxyphene diastereomers and their determination in pharmaceutical and illicit preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. m.psychonautwiki.org [m.psychonautwiki.org]

- 5. Levopropoxyphene - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Dextropropoxyphene - Wikipedia [en.wikipedia.org]

Stability of rac-Propoxyphene-D5 in Various Solvents: A Technical Guide

This technical guide provides a comprehensive overview of the stability of racemic-Propoxyphene-D5 in different solvent systems. The information is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document outlines key stability data, detailed experimental methodologies for stability-indicating assays, and visual representations of experimental workflows and potential degradation pathways.

Introduction to rac-Propoxyphene-D5 Stability

This compound is a deuterated analog of propoxyphene, an opioid analgesic. The inclusion of deuterium atoms can influence the metabolic fate and, in some instances, the chemical stability of the molecule. Understanding the stability of this compound in various solvents is critical for the development of robust analytical methods, the preparation of stable formulations, and ensuring the integrity of reference standards.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[1][2] These studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate decomposition.[1][2] The goal is often to achieve approximately 10% degradation to ensure that the "worst-case" degradation products can be identified and analytical methods can be validated as "stability-indicating."

Quantitative Stability Data

Direct quantitative stability data for this compound across a range of organic solvents is limited in publicly available literature. However, information on the stability of propoxyphene and its major metabolite, norpropoxyphene, provides valuable insights into its likely behavior. Commercial suppliers of this compound solutions, typically in acetonitrile or methanol, recommend refrigerated storage (2-8°C) to ensure long-term stability.

The stability of propoxyphene hydrochloride has been noted to be greatest in acidic conditions, specifically in solutions with a pH between 2 and 3.5.[3] The stability of the related compound, norpropoxyphene, has been observed to be compromised in both methanol and acetonitrile, where it can convert to a cyclic intermediate. This conversion is slowed, but not prevented, by storage at freezer temperatures.

| Compound | Solvent/Condition | Temperature | Time | Observation |

| Propoxyphene HCl | Aqueous solution (pH 2-3.5) | Not specified | Not specified | Stable[3] |

| Norpropoxyphene | Methanol | Freezer | 18 months | Conversion to a cyclic intermediate (NPD) |

| Norpropoxyphene | Methanol | 60°C | 2 hours | Nearly complete conversion to NPD |

| Norpropoxyphene | Acetonitrile | Not specified | Not specified | Conversion to NPD occurs at a similar rate to methanol |

Experimental Protocols

A detailed experimental protocol for assessing the stability of this compound is crucial for obtaining reliable and reproducible data. The following is a representative protocol for a forced degradation study, employing High-Performance Liquid Chromatography (HPLC) with UV detection, a common technique for stability-indicating assays.[4]

Objective

To evaluate the stability of this compound in various solvents under stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to develop a stability-indicating HPLC method.

Materials and Reagents

-

This compound reference standard

-

Solvents: Acetonitrile, Methanol, Ethanol, Dimethyl sulfoxide (DMSO), Water (HPLC grade)

-

Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Mobile phase components (e.g., Ammonium formate, Formic acid)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector.

-

A suitable reversed-phase HPLC column (e.g., C18, 3 µm, 100 mm x 3.0 mm i.d.).

-

Mass spectrometer (optional, for identification of degradation products).

-

pH meter.

-

Environmental chambers for controlled temperature and humidity.

-

Photostability chamber.

Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as acetonitrile or methanol.

-

Working Solutions: Dilute the stock solution with the respective stress media (solvents, acidic, basic, and oxidative solutions) to a final concentration of approximately 0.1 mg/mL.

Forced Degradation Procedure

-

Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at 60°C for 2 hours.

-

Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and heat at 60°C for 2 hours.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug and its solution in various solvents to 60°C for 24 hours.

-

Photolytic Degradation: Expose the solid drug and its solution in various solvents to light in a photostability chamber.

For all stress conditions, a control sample (drug solution without the stress agent) should be analyzed simultaneously.

HPLC Analysis

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical starting point would be a linear gradient from 5% to 95% Acetonitrile over 15-20 minutes.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Monitor at a suitable wavelength determined by the UV spectrum of this compound.

-

Injection Volume: 5 µL

-

-

Analysis: Inject the stressed and control samples into the HPLC system.

-

Data Evaluation:

-

Determine the retention time of the parent this compound peak.

-

Identify and quantify any degradation products.

-

Calculate the percentage of degradation.

-

Assess peak purity to ensure that the parent peak is free from co-eluting degradants.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a forced degradation study of this compound.

Caption: Workflow for Forced Degradation Study of this compound.

Potential Degradation Pathway

Based on the known degradation of norpropoxyphene, a potential degradation pathway for propoxyphene could involve cyclization. The following diagram illustrates this hypothetical pathway.

Caption: Hypothetical Degradation Pathway for this compound.

Conclusion

References

Deconstructing the rac-Propoxyphene-D5 Certificate of Analysis: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a certified reference material like rac-Propoxyphene-D5 is a critical document that underpins the validity of analytical measurements. This guide provides an in-depth explanation of the data and methodologies presented in a typical CoA for this substance, ensuring its proper use and interpretation in a laboratory setting.

Quantitative Data Summary

A Certificate of Analysis for this compound provides a comprehensive summary of the material's identity, purity, and concentration. The following tables outline the typical quantitative data presented.

Table 1: Product Information

| Parameter | Specification |

| Product Name | This compound |

| Catalog Number | Varies by supplier |

| Lot Number | Example: FN01012001 |

| Molecular Formula | C₂₂H₂₄D₅NO₂ |

| CAS Number | 136765-49-6 |

| Molecular Weight | 344.50 g/mol |

| Format | Solution |

| Solvent | Acetonitrile |

| Concentration | 1.0 mg/mL ± 2% |

| Expiration Date | October 2028 |

| Storage | -20°C in a dark, sealed container |

Table 2: Analytical Test Results

| Test | Method | Acceptance Criteria | Result |

| Purity (Chromatographic) | HPLC-UV | ≥ 98.0% | 99.5% |

| Purity (Isotopic) | LC-MS/MS | ≥ 99% Deuterium incorporation | 99.6% D₅ |

| Identity | ¹H-NMR | Conforms to structure | Conforms |

| Identity | LC-MS/MS | Conforms to known mass spectrum | Conforms |

| Concentration | Gravimetric with HPLC-UV verification | 0.98 - 1.02 mg/mL | 1.00 mg/mL |

| Residual Solvents | Headspace GC-MS | ≤ 0.5% | < 0.1% |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.02% |

Experimental Protocols

The reliability of the data presented in a CoA is directly linked to the rigor of the experimental methods employed. Below are detailed methodologies for the key analyses performed on this compound.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC-UV)

-

Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

-

Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient:

-

0-5 min: 30% B

-

5-20 min: 30% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 30% B

-

26-30 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Procedure: The sample is diluted with the mobile phase to a suitable concentration. The purity is determined by calculating the area percent of the principal peak relative to the total peak area.

Isotopic Purity and Identity by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation: Sciex QTRAP 6500+ LC-MS/MS system with an electrospray ionization (ESI) source.

-

LC Conditions: Same as HPLC-UV method.

-

MS Parameters:

-

Ionization Mode: Positive ESI

-

Scan Type: Full Scan (for mass confirmation) and Multiple Reaction Monitoring (MRM) (for isotopic purity).

-

Precursor Ion (Q1): m/z 345.3

-

Product Ions (Q3): Specific transitions are monitored for both the deuterated and non-deuterated forms.

-

-

Procedure: The sample is analyzed to confirm the mass of the deuterated molecule. The isotopic purity is determined by comparing the signal intensity of the D₅ species to any observed D₀ to D₄ species.

Identity by Proton Nuclear Magnetic Resonance (¹H-NMR)

-

Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃)

-

Procedure: A small amount of the neat material (pre-solution preparation) is dissolved in the deuterated solvent. The resulting spectrum is analyzed for chemical shifts and coupling constants, which are then compared to a reference spectrum of rac-Propoxyphene to confirm the structural integrity. The absence of signals in the aromatic region where deuterium has been incorporated confirms the isotopic labeling.

Concentration by Gravimetric Preparation and HPLC-UV Verification

-

Gravimetric Preparation: The solution is prepared by accurately weighing the this compound neat material using a calibrated microbalance and dissolving it in a precise volume of acetonitrile in a Class A volumetric flask.

-

HPLC-UV Verification: The concentration of the prepared solution is verified against an independently prepared calibration curve of a certified reference standard.

Visualized Workflows and Logical Relationships

To further clarify the processes involved in the certification of this compound, the following diagrams illustrate the key workflows.

The Critical Role of D5-Labeled Propoxyphene as an Internal Standard in Quantitative Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical and forensic toxicology, the precise and accurate quantification of therapeutic agents and drugs of abuse is paramount. Propoxyphene, a narcotic analgesic, has been a compound of significant interest due to its therapeutic use and potential for abuse. The gold standard for the quantification of propoxyphene in complex biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). A cornerstone of robust and reliable LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS). This technical guide delves into the rationale and practical application of employing a D5-labeled propoxyphene (Propoxyphene-d5) as an internal standard for the quantitative analysis of propoxyphene.

The Principle of Isotopic Dilution Mass Spectrometry

The use of a D5-labeled internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of an isotopically enriched version of the analyte to the sample at the beginning of the analytical process. The SIL-IS, in this case, Propoxyphene-d5, is chemically identical to the analyte of interest (propoxyphene) but has a different mass due to the replacement of five hydrogen atoms with deuterium.

This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization. By measuring the ratio of the response of the analyte to the internal standard, any variations that occur during the analytical workflow can be effectively normalized, leading to highly accurate and precise quantification.

Advantages of Using D5-Propoxyphene as an Internal Standard

The selection of an appropriate internal standard is critical for the development of a robust bioanalytical method. While structurally similar analogs can be used, SIL-ISs like D5-propoxyphene offer several distinct advantages:

-

Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue are complex and can significantly impact the ionization efficiency of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since D5-propoxyphene co-elutes with propoxyphene and experiences the same matrix effects, the ratio of their signals remains constant, thus mitigating the impact of these effects on the final quantitative result.

-

Compensation for Sample Loss: During multi-step sample preparation procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), analyte loss is often unavoidable. As the SIL-IS is added at the initial stage, it experiences the same degree of loss as the native analyte. Consequently, the analyte-to-internal standard ratio remains unaffected, ensuring accurate quantification even with incomplete recovery.

-

Improved Precision and Accuracy: By accounting for variations in extraction efficiency, matrix effects, and instrument response, the use of a D5-labeled internal standard significantly enhances the precision (reproducibility) and accuracy (closeness to the true value) of the analytical method.[1]

-

Enhanced Method Robustness: The use of a SIL-IS makes the analytical method less susceptible to minor variations in experimental conditions, leading to a more rugged and reliable assay.

Data Presentation: Quantitative Performance of a Propoxyphene LC-MS/MS Assay

The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of propoxyphene in a biological matrix using D5-propoxyphene as an internal standard. The data presented is a composite representation from various sources to illustrate the expected performance of such an assay.

| Validation Parameter | Typical Performance |

| Linearity | |

| Calibration Range | 1 - 10,000 ng/mL |

| Correlation Coefficient (R²) | ≥ 0.99 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Precision | |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy | |

| Intra-day Accuracy (%Bias) | Within ±15% of nominal value |

| Inter-day Accuracy (%Bias) | Within ±15% of nominal value |

| Recovery | |

| Extraction Recovery | Consistent and reproducible |

Experimental Protocols

Two common sample preparation techniques for the analysis of propoxyphene in biological matrices are "Dilute and Shoot" for simpler matrices like urine and Solid-Phase Extraction (SPE) for more complex matrices like blood or plasma.

Protocol 1: "Dilute and Shoot" for Urine Samples

This method is rapid and suitable for high-throughput screening.

-

Sample Preparation:

-

To 25 µL of urine sample in a microcentrifuge tube, add 200 µL of deionized water.

-

Add 25 µL of a 1250 ng/mL solution of D5-propoxyphene in methanol (or another suitable solvent) to each sample, calibrator, and quality control sample.

-

Vortex mix for 10 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to separate propoxyphene from other matrix components.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

Propoxyphene: Precursor ion (Q1) m/z 340.2 → Product ion (Q3) m/z 266.2 (quantifier) and m/z 58.1 (qualifier).

-

D5-Propoxyphene: Precursor ion (Q1) m/z 345.3 → Product ion (Q3) m/z 58.1.

-

-

Collision Energy: Optimized for each transition.

-

Protocol 2: Solid-Phase Extraction (SPE) for Blood/Plasma Samples

This method provides a cleaner extract and is suitable for achieving lower limits of quantification.

-

Sample Pre-treatment:

-

To 1 mL of plasma/serum or 1 g of homogenized tissue, add the D5-propoxyphene internal standard.

-

Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex.

-

-

SPE Procedure:

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate buffer (pH 6.0).

-

Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 100 mM acetic acid, and then 3 mL of methanol.

-

Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.

-

Elution: Elute the analytes with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

The LC-MS/MS conditions would be similar to those described in Protocol 1, with potential adjustments to the gradient to optimize separation for the cleaner sample.

-

Mandatory Visualizations

References

A Technical Guide to rac-Propoxyphene-D5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of rac-Propoxyphene-D5, a deuterated analog of propoxyphene, for its application in research settings. The primary utility of this compound lies in its role as an internal standard for the quantitative analysis of propoxyphene and its metabolites in complex biological matrices. Its stable isotope label allows for precise differentiation from the unlabeled analyte in mass spectrometry-based assays, ensuring high accuracy and reproducibility.

Commercial Suppliers and Product Specifications

This compound is available from several reputable suppliers as a certified reference material (CRM), typically dissolved in an organic solvent. These standards are essential for forensic analysis, clinical toxicology, and pharmacokinetic studies.

| Supplier | Product Description | Concentration | Format | Key Applications |

| LGC Standards | This compound in Acetonitrile | 1.0 mg/mL, 0.1 mg/mL | Solution | Calibration and control in drug measurement.[1][2] |

| (±)Propoxyphene-D5 in Methanol | 1.0 mg/mL | Solution | Opiate and Opioid Reference Material.[3] | |

| Sigma-Aldrich (Cerilliant®) | (±)-Propoxyphene-D5 in Acetonitrile | 1.0 mg/mL, 100 µg/mL | Certified Spiking Solution® Ampule | Internal standard for GC/MS or LC/MS in urine drug testing, pain prescription monitoring, forensic analysis, or clinical toxicology.[4][5][6][7] |

| Avantor (Merck) | (+/-)-Propoxyphene-D5 solution in Acetonitrile | 1.0 mg/mL, 100 µg/mL | Certified Reference Material Ampule | Drug and metabolite standards. |

Mechanism of Action: Propoxyphene Signaling Pathway

Propoxyphene is a synthetic opioid analgesic.[4] Its mechanism of action involves binding to and activating opioid receptors, primarily the mu-opioid receptor (OPRM1), which is a G-protein coupled receptor.[3] This interaction initiates a signaling cascade that ultimately leads to the analgesic effect by modulating neuronal excitability and neurotransmitter release.

The key steps in the propoxyphene signaling pathway are as follows:

-

Receptor Binding: Propoxyphene binds to the mu-opioid receptor on the neuronal cell membrane.

-

G-Protein Activation: This binding causes a conformational change in the receptor, leading to the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαi subunit of the G-protein complex.

-

Inhibition of Adenylate Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylate cyclase.

-

Reduction of cAMP: The inhibition of adenylate cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Modulation of Ion Channels: The signaling cascade also leads to the closure of N-type voltage-gated calcium channels and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

-

Neuronal Hyperpolarization and Reduced Neurotransmitter Release: The efflux of potassium ions results in hyperpolarization of the neuronal membrane, making it less excitable. The reduced influx of calcium ions inhibits the release of nociceptive (pain-signaling) neurotransmitters such as substance P, GABA, and dopamine.

Experimental Protocol: Quantification of Propoxyphene in Biological Samples using LC-MS/MS

This protocol describes a general procedure for the extraction and quantification of propoxyphene from biological matrices such as plasma, serum, or urine, using this compound as an internal standard. This method is based on solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

This compound internal standard solution

-

Propoxyphene analytical standard for calibration curve

-

Biological matrix (e.g., plasma, urine)

-

100 mM Phosphate buffer (pH 6.0)

-

Methanol (CH3OH)

-

Deionized water

-

100 mM Acetic acid

-

Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v) elution solvent

-

1% HCl in Methanol

-

LC-MS/MS mobile phase

-

Solid-Phase Extraction (SPE) columns (e.g., Clean Screen® DAU)

Procedure:

-

Sample Preparation: a. To 1 mL of 100 mM phosphate buffer (pH 6.0), add a known amount of this compound internal standard. b. Add 1-2 mL of the biological sample (e.g., plasma, urine) or 1 g of tissue homogenate. c. Vortex the mixture and let it stand for 5 minutes. d. Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex again. e. Ensure the sample pH is 6.0 ± 0.5, adjusting if necessary. f. Centrifuge for 10 minutes at 2000 rpm and collect the supernatant.

-

Solid-Phase Extraction (SPE): a. Condition the SPE column: Sequentially wash the column with 3 mL of methanol, 3 mL of deionized water, and 3 mL of 100 mM phosphate buffer (pH 6.0). b. Load the sample: Apply the supernatant from the sample preparation step onto the conditioned SPE column at a flow rate of 1-2 mL/minute. c. Wash the column: Sequentially wash the column with 3 mL of deionized water, 3 mL of 100 mM acetic acid, and 3 mL of methanol to remove interfering substances. Dry the column under full vacuum for 5 minutes. d. Elute the analytes: Elute the propoxyphene and this compound from the column with 3 mL of the elution solvent (CH2Cl2/IPA/NH4OH) at a flow rate of 1-2 mL/minute.

-

Eluate Processing: a. Add 100 µL of 1% HCl in methanol to the collected eluate. b. Evaporate the eluate to dryness under a gentle stream of nitrogen at < 40 °C.

-

Reconstitution and Analysis: a. Reconstitute the dried residue in 100 µL of the LC-MS/MS mobile phase. b. Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.

-

Data Analysis: a. Quantify the concentration of propoxyphene in the sample by creating a calibration curve using the peak area ratio of the analyte to the internal standard (this compound).

References

- 1. Determination of propoxyphene and norpropoxyphene by chemical ionization mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The simultaneous determination of propoxyphene and norpropoxyphene in human biofluids using gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. unitedchem.com [unitedchem.com]

- 6. cerilliant.com [cerilliant.com]

- 7. agilent.com [agilent.com]

In-Depth Technical Guide: Unraveling the Degradation Pathways of Propoxyphene with D5 Analog Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of propoxyphene, a synthetic opioid analgesic. It details the key degradation products, outlines experimental protocols for forced degradation studies, and emphasizes the critical role of the deuterated D5 analog of propoxyphene as an internal standard for accurate quantitative analysis.

Introduction to Propoxyphene and Its Stability

Propoxyphene has been utilized for the management of mild to moderate pain. However, its inherent chemical stability is a significant concern in pharmaceutical development and quality control. Understanding the mechanisms by which propoxyphene degrades is paramount for developing stable formulations, establishing appropriate storage conditions, and ensuring patient safety. Forced degradation studies are a cornerstone of this process, providing insights into the potential degradation products that may form under various stress conditions.

Key Degradation Pathways of Propoxyphene and its Metabolite Norpropoxyphene

Propoxyphene's primary degradation pathways involve metabolic transformation and subsequent chemical instability of its major metabolite, norpropoxyphene.

2.1. Metabolic N-Demethylation

The principal metabolic route for propoxyphene in the body is N-demethylation, a reaction mediated by cytochrome P450 enzymes, to produce norpropoxyphene.[1] This metabolite is then primarily excreted through the kidneys.[1]

2.2. Instability and Degradation of Norpropoxyphene

Norpropoxyphene is notably unstable and susceptible to degradation, particularly under alkaline conditions.[2][3] This instability presents a significant analytical challenge. The primary degradation pathway for norpropoxyphene involves a chemical rearrangement and subsequent dehydration, leading to the formation of a dehydrated rearrangement product.[2][3][4] This conversion can occur both in vivo and ex vivo during sample handling and analysis.[2][3]

Furthermore, in neutral solutions such as methanol, norpropoxyphene has been observed to convert into a cyclic intermediate over time.[5]

A visual representation of these degradation pathways is provided below.

Quantitative Data Summary

The search results highlight the qualitative aspects of degradation but provide limited specific quantitative data on degradation kinetics. However, the significant instability of norpropoxyphene under certain conditions is evident.

| Compound | Stress Condition | Observation |

| Norpropoxyphene | Alkaline Extraction | The concentration decreases to a negligible amount.[3] |

| Rearrangement Product | Alkaline Extraction | A significant increase in concentration is observed.[3] |

| Norpropoxyphene | Neutral Methanol Solution | Undergoes conversion to a cyclic intermediate over time.[5] |

Experimental Protocols for Degradation Studies

A robust understanding of propoxyphene's degradation profile requires well-defined experimental protocols for forced degradation and subsequent analysis.

4.1. Forced Degradation (Stress Testing) Protocol

To induce degradation and identify potential degradants, the drug substance should be subjected to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[6][7]

-

Acidic Hydrolysis: Reflux the drug substance in 0.1 M hydrochloric acid.

-

Alkaline Hydrolysis: Reflux the drug substance in 0.1 M sodium hydroxide.

-

Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C).

-

Photodegradation: Expose the drug substance to light from a calibrated source (e.g., xenon lamp).

4.2. Analytical Methodology: Stability-Indicating LC-MS/MS Method

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. The use of a deuterated internal standard, such as propoxyphene-D5, is best practice for ensuring accuracy and precision.

4.2.1. Sample Preparation

-

Prepare stock solutions of propoxyphene and the degradation samples.

-

To a defined volume of each sample, add a precise amount of propoxyphene-D5 internal standard solution.

-

Dilute the samples to the final concentration with the mobile phase.

4.2.2. Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[4] |

| Mobile Phase A | 0.1% Formic acid in water[4] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[4] |

| Gradient | Optimized gradient to separate propoxyphene, norpropoxyphene, and degradation products |

| Flow Rate | 0.4 mL/min[4] |

| Column Temperature | 50°C[4] |

| Injection Volume | 5 µL[4] |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

4.2.3. MRM Transitions (Illustrative)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Propoxyphene | [Parent Mass + H]+ | [Fragment Ion]+ |

| Norpropoxyphene | 326 | [Fragment Ion]+ |

| Dehydrated Rearrangement Product | 308 | [Fragment Ion]+ |

| Propoxyphene-D5 (IS) | [Parent Mass + 5 + H]+ | [Fragment Ion]+ |

4.2.4. Quantification The concentration of each analyte is determined by calculating the peak area ratio of the analyte to the internal standard (propoxyphene-D5) and comparing this ratio to a calibration curve constructed from standards of known concentrations.

Visualization of the Analytical Workflow

The logical flow of the analytical process is depicted in the following diagram.

Conclusion

The degradation of propoxyphene is primarily characterized by the instability of its main metabolite, norpropoxyphene, which readily degrades under various conditions. A thorough investigation of these degradation pathways is essential for pharmaceutical development. The use of a deuterated internal standard, such as propoxyphene-D5, in conjunction with a validated stability-indicating LC-MS/MS method, is indispensable for the accurate and reliable quantification of propoxyphene and its degradation products. This approach ensures the generation of high-quality data necessary for regulatory submissions and for guaranteeing the overall quality and safety of propoxyphene-containing drug products.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. cerilliant.com [cerilliant.com]

- 6. rjptonline.org [rjptonline.org]

- 7. files.core.ac.uk [files.core.ac.uk]

Foundational Principles of Using Internal Standards in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational principles for the application of internal standards (IS) in mass spectrometry (MS), with a particular focus on applications within drug development and bioanalysis. This guide will cover the core concepts, selection criteria, experimental protocols, and data analysis techniques essential for the accurate and precise quantification of analytes in complex matrices.

The Core Principle: Why Use an Internal Standard?

In quantitative mass spectrometry, the primary goal is to establish a precise and accurate relationship between the instrument signal and the concentration of an analyte of interest. However, the analytical process is susceptible to various sources of variability that can compromise this relationship.[1][2] An internal standard is a compound of known concentration that is added to all samples, calibrators, and quality control samples at a constant amount.[3][4] Its purpose is to mimic the behavior of the analyte throughout the entire analytical workflow, from sample preparation to detection, thereby compensating for variations and ensuring the reliability of the results.[5][6]

By monitoring the ratio of the analyte signal to the internal standard signal, analysts can correct for a multitude of potential errors, including:

-

Variability in Sample Preparation: Losses during extraction, evaporation, or reconstitution steps.[1]

-

Injection Volume Discrepancies: Minor variations in the volume of sample introduced into the MS system.[7]

-

Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.[8]

-

Instrumental Drift: Fluctuations in the mass spectrometer's sensitivity over the course of an analytical run.[8]

The fundamental assumption is that any factor affecting the analyte will have a proportional effect on the internal standard. Therefore, the ratio of their signals remains constant, providing a more accurate measure of the analyte's concentration.[8]

The Workflow of Internal Standard Application

The integration of an internal standard into a quantitative MS workflow follows a systematic process to ensure accurate and reproducible results. The following diagram illustrates a typical experimental workflow in bioanalysis.

Types of Internal Standards

The choice of an internal standard is critical and largely depends on the nature of the analyte and the analytical method. The two primary types of internal standards used in mass spectrometry are:

Stable Isotope-Labeled Internal Standards (SIL-IS)

A SIL-IS is a form of the analyte in which one or more atoms have been replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N). This makes the SIL-IS chemically and physically almost identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[5] Due to the mass difference, the SIL-IS can be distinguished from the analyte by the mass spectrometer. This is considered the "gold standard" for internal standards in mass spectrometry.

Structural Analogs

A structural analog is a molecule that is chemically similar to the analyte but not isotopically labeled. It should have similar functional groups and physicochemical properties to ensure it mimics the analyte's behavior. This option is often more cost-effective than a SIL-IS but may not perfectly track the analyte through all stages of the analysis, particularly in its ionization efficiency.

The following diagram illustrates the decision-making process for selecting a suitable internal standard.

Experimental Protocol: A Case Study

To illustrate the practical application of internal standards, this section provides a detailed experimental protocol for the simultaneous determination of Amlodipine (AML) and Atorvastatin (ATO) in human plasma using an LC-MS/MS method with Eplerenone as the internal standard.[1]

Materials and Reagents

-

Analytes: Amlodipine, Atorvastatin

-

Internal Standard: Eplerenone

-

Reagents: Acetonitrile, Diethyl ether, Ethyl acetate, Ammonium formate (all HPLC or LC-MS grade)

-

Biological Matrix: Human plasma

Sample Preparation

-

To 500 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard working solution (Eplerenone).

-

Vortex the mixture for 30 seconds.

-